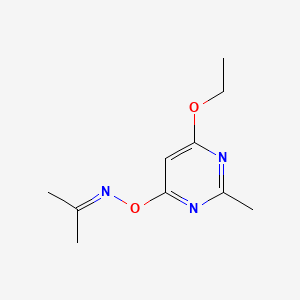
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime, also known as EPM-102 or tautomycetin, is a natural product with potent immunosuppressive and anti-inflammatory properties. It was originally isolated from the fermentation broth of Streptomyces sp. MK-538 in Japan in 1995. Since then, EPM-102 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime involves the inhibition of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a ubiquitous phosphatase that regulates the activity of many signaling pathways involved in cell growth, differentiation, and apoptosis. Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime binds to the catalytic subunit of PP2A and inhibits its activity, leading to the activation of downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been shown to have potent immunosuppressive and anti-inflammatory effects in vitro and in vivo. It inhibits the proliferation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime also induces the apoptosis of cancer cells and inhibits the angiogenesis of tumors. In addition, Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has several advantages for lab experiments, including its potency and specificity for PP2A inhibition, its natural origin, and its well-defined chemical structure. However, Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime. First, further studies are needed to elucidate the molecular mechanisms of PP2A inhibition by Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime and its downstream signaling pathways. Second, the therapeutic potential of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime in various diseases, such as autoimmune diseases, organ transplantation, and cancer, needs to be further explored in preclinical and clinical trials. Third, the development of more efficient and scalable synthesis methods for Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime is needed to facilitate its availability for research and clinical applications. Finally, the potential of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime as a lead compound for the development of new drugs with improved pharmacological properties should be explored.
Métodos De Síntesis
The synthesis of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime involves several steps, including the protection of the pyrimidine ring, the nucleophilic substitution of the ethoxy group, and the deprotection of the pyrimidine ring. The most efficient method for the synthesis of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime was reported in 2005 by researchers at Tokyo University. This method involves the reaction of 6-ethoxy-2-methylpyrimidin-4-amine with propan-2-one oxime in the presence of a catalytic amount of p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been shown to have potent immunosuppressive and anti-inflammatory properties. It inhibits the activation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been studied for its potential therapeutic applications in various diseases, including autoimmune diseases, organ transplantation, and cancer.
Propiedades
IUPAC Name |
N-(6-ethoxy-2-methylpyrimidin-4-yl)oxypropan-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-5-14-9-6-10(12-8(4)11-9)15-13-7(2)3/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTBHKXDYCMVOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)C)ON=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

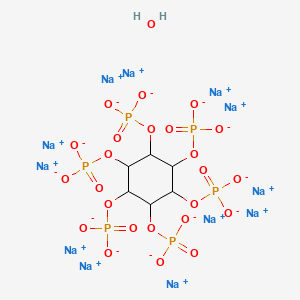
![2h,6h-Cyclopropa[3,4]pyrrolo[2,1-b][1,3]oxazine](/img/structure/B571106.png)
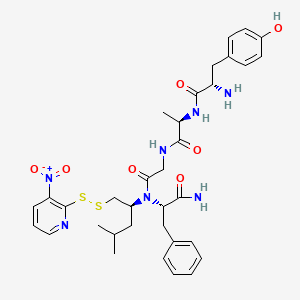

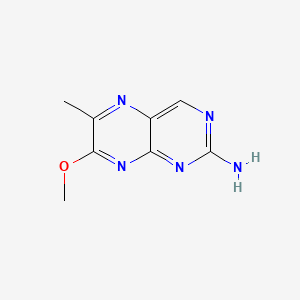
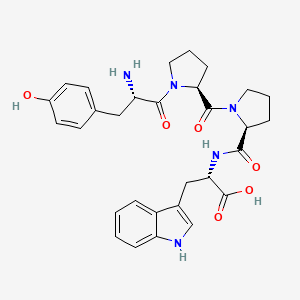


![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)
![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)
